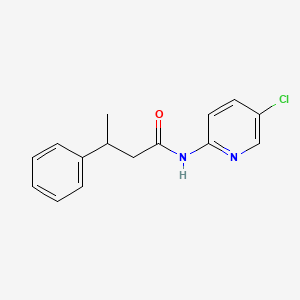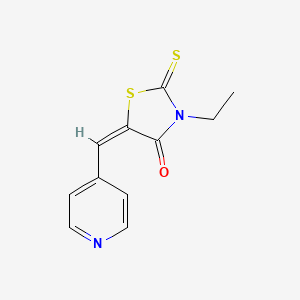![molecular formula C21H17ClN2O5 B6083158 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, also known as DNQX, is a synthetic compound that is widely used in scientific research. DNQX belongs to the family of quinoxaline derivatives and is a potent antagonist of glutamate receptors.
Mecanismo De Acción
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site. By blocking the activity of AMPA receptors, 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the initiation of an action potential. This results in the inhibition of synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can inhibit the release of glutamate from presynaptic terminals, reduce the amplitude of excitatory postsynaptic potentials, and decrease the frequency of spontaneous excitatory postsynaptic currents. In vivo studies have shown that 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can reduce the severity of seizures and protect against ischemic brain damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several advantages as a research tool. It is a selective antagonist of AMPA receptors, which allows for the specific modulation of glutamate signaling pathways. 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is also stable and can be easily synthesized in large quantities. However, 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has some limitations. It has a short half-life and can rapidly wash out of the synaptic cleft, which limits its usefulness in long-term experiments. Additionally, 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can have off-target effects on other glutamate receptor subtypes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline. One area of interest is the role of 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic applications of 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing more selective and long-lasting AMPA receptor antagonists based on the structure of 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline.
Conclusion
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic compound that is widely used in scientific research as a tool to study the function of glutamate receptors. 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a selective antagonist of AMPA receptors and can be used to investigate the role of glutamate in various physiological and pathological processes. 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several advantages as a research tool, but also has some limitations. Future research involving 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline will continue to shed light on the complex mechanisms underlying glutamate signaling and its role in health and disease.
Métodos De Síntesis
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Ullmann reaction. The Pictet-Spengler reaction involves the condensation of 2-amino-5-chlorobenzophenone with 2-nitrobenzaldehyde to form the intermediate product, which is then cyclized to form 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline. The Ullmann reaction involves the coupling of 2-amino-5-chlorobenzophenone with 2-nitrochlorobenzene in the presence of copper catalyst to form 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline.
Aplicaciones Científicas De Investigación
1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is widely used in scientific research as a tool to study the function of glutamate receptors. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission, learning, and memory. 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a selective antagonist of AMPA receptors, which are a subtype of glutamate receptors. By blocking the activity of AMPA receptors, 1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can be used to investigate the role of glutamate in various physiological and pathological processes, such as synaptic plasticity, epilepsy, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-27-19-9-12-7-8-23-21(15(12)11-20(19)28-2)18-6-5-17(29-18)14-4-3-13(24(25)26)10-16(14)22/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYQIQFJOPCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6083111.png)
![2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)

![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
![1-(3-chlorophenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6083164.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)